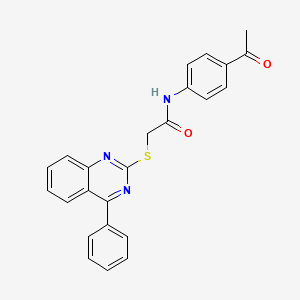

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

CAS No.: 710287-16-4

Cat. No.: VC4363041

Molecular Formula: C24H19N3O2S

Molecular Weight: 413.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 710287-16-4 |

|---|---|

| Molecular Formula | C24H19N3O2S |

| Molecular Weight | 413.5 |

| IUPAC Name | N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) |

| Standard InChI Key | AYPUCJPVDGJBQX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 4-phenylquinazolin-2-yl group connected via a thioether bond to an N-(4-acetylphenyl)acetamide side chain. This configuration enables interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . Key features include:

-

Quinazolinone core: A bicyclic system with nitrogen atoms at positions 1 and 3, critical for binding enzyme active sites .

-

Thioacetamide linker: Enhances solubility and facilitates structural diversification .

-

4-Acetylphenyl group: Introduces electron-withdrawing effects, modulating electronic properties and bioavailability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₉N₃O₂S | |

| Molecular Weight | 413.5 g/mol | |

| logP | 2.38 (predicted) | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 85.9 Ų |

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions starting from anthranilic acid and phenyl isothiocyanate:

-

Formation of quinazolinone core: Condensation of anthranilic acid with phenyl isothiocyanate in ethanol yields 2-mercapto-3-phenylquinazolin-4(3H)-one .

-

S-Alkylation: Reaction with 2-chloro-N-(4-acetylphenyl)acetamide under microwave irradiation (4–6 min, 80–93% yield) or conventional heating (54–68% yield) .

Microwave-assisted synthesis significantly reduces reaction time (40–42× faster) while improving yields .

Characterization Techniques

-

IR Spectroscopy: Confirms NH (3414–3228 cm⁻¹) and carbonyl (1725–1685 cm⁻¹) groups .

-

NMR Spectroscopy:

Biological Activities

Table 2: Comparative PARP-1 Inhibitory Activity

Neuroprotective Effects

As acetylcholinesterase (AChE) inhibitors, structurally related compounds exhibit:

-

AChE inhibition: IC₅₀ = 9.26 nM for derivative 3e, surpassing donepezil (IC₅₀ = 16.43 nM) .

-

Cognitive improvement: Reversal of memory deficits in streptozotocin-induced Alzheimer’s models .

-

Reduction of biomarkers: 51–69% decrease in Aβ42, BACE1, and p-tau levels .

Structure-Activity Relationships (SAR)

-

Quinazolinone core: Essential for PARP-1 and AChE binding; substitution at C-2 modulates potency .

-

Thioether linkage: Enhances metabolic stability vs. oxygen analogues .

-

4-Acetylphenyl group: Improves blood-brain barrier penetration and target selectivity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume